Cas no 16409-34-0 (Glycodeoxycholic Acid Sodium Salt)

Glycodeoxycholic Acid Sodium Salt Chemical and Physical Properties
Names and Identifiers
-
- Sodium glycodeoxycholate
- Sodium N-[(3alpha,5beta,12alpha)-3,12-dihydroxy-24-oxocholan-24-yl]aminoacetate
- Glycodeoxycholic Acid Sodium Salt
- 2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid,sodium
- 3α,12α-Dihydroxy-5β-cholan-24-oic acid N-(carboxymethyl)amide
- Glycodesoxycholic acid
- N-(3α,12α-Dihydroxy-24-oxocholan-24-yl)glycine
- GDCA
- tcag7.1053
- GDCA, SODIUM SALT
- gustducin alpha-3
- Glycodeoxycholic acid sodiuM sal
- Anti-GNAT3 antibody produced in goat
- SODIUM GLYCODEOXYCHOLATE BIOXTRA, >=
- Sodium;2-[[(4R)-4-[(3R,5R,12S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-t
- N-((3ALPHA,5BETA,12ALPHA)-3,12-DIHYDROXY-24-OXOCHOLAN-24-YL)AMINOACETATE
- Q27159959
- Glycodeoxycholate (Sodium)
- 16409-34-0
- cent,12
- 5beta-Cholanic acid-3alpha,12alpha-diol N-(carboxymethyl)-amide
- sodium [(3alpha,12alpha-dihydroxy-24-oxo-5beta-cholan-24-yl)amino]acetate
- sodium N-(3alpha,12alpha-dihydroxy-5beta-cholan-24-oyl)glycinate
- GLYCINE, N-((3.ALPHA.,5.BETA.,12.ALPHA.)-3,12-DIHYDROXY-24-OXOCHOLAN-24-YL)-, MONOSODIUM SALT
- 3.ALPHA.,12.ALPHA.-DIHYDROXY-24-(((SODIOOXYCARBONYL)METHYL)AMINO)-5.BETA.-CHOLAN-24-ONE
- Glycodeoxycholate Sodium
- GLYCINE, N-((3.ALPHA.,5.BETA.,12.ALPHA.)-3,12-DIHYDROXY-24-OXOCHOLAN-24-YL)-, SODIUM SALT (1:1)
- N-(3alpha,12alpha-Dihydroxy-24-oxocholan-24-yl)glycine
- GLYCINE, N-[(3
- CHEBI:87819
- N-(3.ALPHA.,12.ALPHA.-DIHYDROXY-24-OXO-5.BETA.-CHOLAN-24-YL)GLYCINE SODIUM SALT
- Glycine, N-((3alpha,5beta,12alpha)-3,12-dihydroxy-24-oxocholan-24-yl)-, monosodium salt
- NS00073951
- 2-((4R)-4-((1S,2S,11S,16S,5R,7R,10R,14R,15R)-5,16-DIHYDROXY-2,15-DIMETHYLTETRA CYCLO(8.7.0.0(2,7).0(11,15))HEPTADEC-14-YL)PENTANOYLAMINO)ACETIC ACID, SODIUM SALT
- 6W76V75MT1
- inverted exclamation mark,5
- SODIUM (((3.ALPHA.,5.BETA.,12.ALPHA.,20R)-3,12-DIHYDROXY-24-OXOCHOLAN-24-YL)AMINO)ACETATE
- inverted exclamation mark)-3,12-DIHYDROXY-24-OXOCHOLAN-24-YL]-, SODIUM SALT (1:1)
- AKOS024386292
- HY-N1427
- Sodium N-((3alpha,5beta,12alpha)-3,12-dihydroxy-24-oxocholan-24-yl)aminoacetate
- 3alpha,12alpha-Dihydroxy-5beta-cholan-24-oic acid N-(carboxymethyl)amide
- SODIUM 2-(((4R)-4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-DIHYDROXY-10,13-DIMETHYL-2,3,4,5,6,7,8,9,11,12,14,15,16,17-TETRADECAHYDRO-1H-CYCLOPENTA(A)PHENANTHREN-17-YL)PENTANOYL)AMINO)ACETATE
- sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
- Glycodeoxycholic acid sodium
- GLYCINE, N-(3.ALPHA.,12.ALPHA.-DIHYDROXY-5.BETA.-CHOLAN-24-OYL)-, MONOSODIUM SALT
- UNII-6W76V75MT1
- N-(2-OXO-2-(SODIOOXY)ETHYL)-3.ALPHA.,12.ALPHA.-DIHYDROXY-5.BETA.-CHOLANE-24-AMIDE
- sodium 2-[(4R)-4-[(1R,3aS,3bR,5aR,7R,9aS,9bS,11S,11aR)-7,11-dihydroxy-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanamido]acetate
- EX-A3817
- CS-0016856
- AS-73534
- (3.ALPHA.,12.ALPHA.-DIHYDROXY-24-OXO-5.BETA.-CHOLAN-24-YLAMINO)ACETIC ACID SODIUM SALT
- Sodium glycyldeoxycholate
- J286.892J
- MFCD00036742
- D78059
- Glycodeoxycholic Acid, Sodium Salt
- EINECS 240-455-4
- G-5430
- Glycodeoxycholicacidsodiumsalt
- GLYCINE, N-(3ALPHA,12ALPHA-DIHYDROXY-5BETA-CHOLAN-24-OYL)-, MONOSODIUM SALT
- 3ALPHA,12ALPHA-DIHYDROXY-24-(((SODIOOXYCARBONYL)METHYL)AMINO)-5BETA-CHOLAN-24-ONE
- sodium ((3alpha,12alpha-dihydroxy-24-oxo-5beta-cholan-24-yl)amino)acetate
- Glycine, N-[(3.alpha.,5.beta.,12.alpha.)-3,12-dihydroxy-24-oxocholan-24-yl]-, monosodium salt
- Glycine, N-[(3alpha,5beta,12alpha)-3,12-dihydroxy-24-oxocholan-24-yl]-, sodium salt (1:1)
- N-(2-OXO-2-(SODIOOXY)ETHYL)-3ALPHA,12ALPHA-DIHYDROXY-5BETA-CHOLANE-24-AMIDE
- N-(3ALPHA,12ALPHA-DIHYDROXY-24-OXO-5BETA-CHOLAN-24-YL)GLYCINE SODIUM SALT
- SODIUM (((3ALPHA,5BETA,12ALPHA,20R)-3,12-DIHYDROXY-24-OXOCHOLAN-24-YL)AMINO)ACETATE
- (3ALPHA,12ALPHA-DIHYDROXY-24-OXO-5BETA-CHOLAN-24-YLAMINO)ACETIC ACID SODIUM SALT
- GLYCINE, N-((3ALPHA,5BETA,12ALPHA)-3,12-DIHYDROXY-24-OXOCHOLAN-24-YL)-, SODIUM SALT (1:1)
-
- MDL: MFCD00036742
- Inchi: 1S/C26H43NO5.Na/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3;/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1/t15-,16-,17-,18?,19-,20?,21?,22+,25?,26?;/m1./s1
- InChI Key: VMSNAUAEKXEYGP-HWWNKFKDSA-M
- SMILES: [Na+].O([H])[C@@]1([H])C([H])([H])C2([H])C3(C([H])([H])[H])C([H])([H])C([H])([H])[C@]([H])(C([H])([H])[C@@]3([H])C([H])([H])C([H])([H])C2([H])C2([H])C([H])([H])C([H])([H])[C@]([H])([C@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])C(N([H])C([H])([H])C(=O)[O-])=O)C21C([H])([H])[H])O[H]
Computed Properties
- Exact Mass: 471.29600
- Monoisotopic Mass: 472.303893
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 6
- Complexity: 734
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: nothing
- Surface Charge: 0
- Tautomer Count: 3
- Topological Polar Surface Area: 110
Experimental Properties
- Color/Form: Not determined
- Density: 0.9330
- Melting Point: 205.0 to 209.0 deg-C
- Boiling Point: No data available
- Flash Point: No data available
- Solubility: H2O: 0.1 M at 20 °C, clear, colorless
- PSA: 109.69000
- LogP: 2.65030
- Vapor Pressure: No data available
- Solubility: H2O: 0.1 M at 20 °C, clear, colorless
Glycodeoxycholic Acid Sodium Salt Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
- RTECS:MB9670000
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
- Risk Phrases:R36/37/38
Glycodeoxycholic Acid Sodium Salt Customs Data
- HS CODE:29221990
Glycodeoxycholic Acid Sodium Salt Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | A7263412-250MG |
Sodium glycodeoxycholate |
16409-34-0 | 97% | 250mg |
RMB 53.60 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | S0937-200mg |
Glycodeoxycholic Acid Sodium Salt |
16409-34-0 | 97.0%(LC&N) | 200mg |
¥190.0 | 2022-06-10 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023458-5g |
Glycodeoxycholic Acid Sodium Salt |
16409-34-0 | 97% | 5g |
¥671 | 2023-09-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S817460-25g |
Sodium glycodeoxycholate |
16409-34-0 | 97% | 25g |
¥2,599.00 | 2022-09-28 | |
TRC | G641400-1g |
Glycodeoxycholic Acid Sodium Salt |
16409-34-0 | 1g |
$ 108.00 | 2023-09-07 | ||
TRC | G641400-10g |
Glycodeoxycholic Acid Sodium Salt |
16409-34-0 | 10g |
$ 617.00 | 2023-04-15 | ||
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | GG7544-100g |
Glycodeoxycholic Acid Sodium Salt |
16409-34-0 | ≥97% | 100g |
¥2450元 | 2023-09-15 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G9910-5G |
Glycodeoxycholic Acid Sodium Salt |
16409-34-0 | 97% | 5g |
¥3696.34 | 2023-09-24 | |
TRC | G641400-250mg |
Glycodeoxycholic Acid Sodium Salt |
16409-34-0 | 250mg |
$ 81.00 | 2023-09-07 | ||
TRC | G641400-2g |
Glycodeoxycholic Acid Sodium Salt |
16409-34-0 | 2g |
$ 164.00 | 2023-04-15 |
Glycodeoxycholic Acid Sodium Salt Suppliers
Glycodeoxycholic Acid Sodium Salt Related Literature
-
Sébastien Marze,Hugo Algaba,Mélanie Marquis Food Funct. 2014 5 1481
-
Isabelle Yang,Guddarangavvanahally K. Jayaprakasha,Bhimanagouda Patil Food Funct. 2018 9 1235
-
Carmit Shani Levi,Uri Lesmes Food Funct. 2014 5 2402
-
4. Re-assembled casein micelles improve in vitro bioavailability of vitamin D in a Caco-2 cell modelYifat Cohen,Moran Levi,Uri Lesmes,Marielle Margier,Emmanuelle Reboul,Yoav D. Livney Food Funct. 2017 8 2133
-
S. Bayati,C. Anderberg Haglund,N. V. Pavel,L. Galantini,K. Schillén RSC Adv. 2016 6 69313
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Glycinated bile acids and derivatives
- Other Chemical additives Functional Additives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Bile acids, alcohols and derivatives Glycinated bile acids and derivatives
Additional information on Glycodeoxycholic Acid Sodium Salt
Comprehensive Guide to Glycodeoxycholic Acid Sodium Salt (CAS No. 16409-34-0): Properties, Applications, and Research Insights
Glycodeoxycholic Acid Sodium Salt (CAS No. 16409-34-0), a conjugated bile acid derivative, has garnered significant attention in biochemical and pharmaceutical research due to its unique properties. As a sodium salt form of glycodeoxycholic acid, this compound plays a pivotal role in lipid metabolism, emulsification, and drug delivery systems. Its molecular structure, combining a steroid nucleus with glycine conjugation, enhances water solubility, making it invaluable for in vitro and in vivo studies.
Recent trends highlight growing interest in bile acid derivatives like Glycodeoxycholic Acid Sodium Salt for their potential in gut microbiome modulation and metabolic disorder therapeutics. Researchers are exploring its interactions with FXR (farnesoid X receptor), a key regulator of bile acid homeostasis, linking it to conditions such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. These applications align with current searches for "natural metabolite-based therapies" and "bile acids in metabolic health."
From a chemical perspective, CAS 16409-34-0 exhibits a molecular weight of 471.6 g/mol and a purity typically exceeding 98%, ensuring reproducibility in experimental settings. Its amphiphilic nature allows it to act as a biological detergent, facilitating the absorption of lipids and fat-soluble vitamins. This property is leveraged in drug formulation, particularly for enhancing the bioavailability of hydrophobic active pharmaceutical ingredients (APIs).
In the context of biomedical research, Glycodeoxycholic Acid Sodium Salt is frequently employed in cell culture protocols to mimic physiological conditions. Studies on intestinal barrier function and cholestasis models often utilize this compound to investigate bile acid-mediated signaling pathways. Notably, its role in apoptosis regulation and anti-inflammatory effects has sparked discussions in peer-reviewed journals, addressing queries like "how do bile acids influence immune response?"
The compound's safety profile and GRAS (Generally Recognized As Safe) status under specific concentrations further support its use in nutraceutical development. With rising consumer interest in gut-brain axis supplements, manufacturers are exploring Glycodeoxycholic Acid Sodium Salt as a potential ingredient for digestive health formulations. This aligns with Google Trends data showing increased searches for "bile acids and cognitive function" over the past two years.
Analytical techniques such as HPLC and mass spectrometry are critical for quantifying CAS 16409-34-0 in complex matrices. Recent advancements in UHPLC-MS/MS methods have improved detection limits, enabling precise measurements in pharmacokinetic studies. Researchers frequently inquire about "optimal storage conditions for bile acid salts," to which recommendations include -20°C desiccated environments to prevent degradation.
Emerging applications in nanotechnology demonstrate the compound's utility in designing bile acid-based drug carriers. Its ability to self-assemble into micelles provides a platform for targeted delivery of anticancer agents, addressing search trends related to "novel drug delivery systems 2024." Additionally, its compatibility with biodegradable polymers expands possibilities for sustainable pharmaceutical packaging.
Regulatory compliance remains a key consideration, with Glycodeoxycholic Acid Sodium Salt meeting USP/EP standards for pharmaceutical-grade materials. Documentation including Certificate of Analysis (CoA) and material safety data sheets (MSDS) are essential for compliance with GMP requirements, a topic frequently searched by quality control professionals.
Future research directions may explore the compound's potential in personalized medicine, particularly regarding bile acid dysbiosis in metabolic syndromes. With increasing publications on microbiome-host interactions, Glycodeoxycholic Acid Sodium Salt stands at the forefront of translational research, bridging laboratory discoveries with clinical applications.
16409-34-0 (Glycodeoxycholic Acid Sodium Salt) Related Products
- 360-65-6(Glycodeoxycholic acid monohydrate)
- 475-31-0(Glycocholic acid)
- 13042-33-6(Glycohyodeoxycholic Acid Standard)
- 64480-66-6(Glycoursodeoxycholic Acid)
- 474-74-8(Lithocholylglycine)
- 640-79-9(Glycochenodeoxycholic acid)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

